molecular formula C19H22N2 B3141234 2-(tert-butyl)-1-(4-methylbenzyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 478081-50-4

2-(tert-butyl)-1-(4-methylbenzyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B3141234
CAS RN: 478081-50-4
M. Wt: 278.4 g/mol
InChI Key: CKIQPPMLSVYFHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(tert-butyl)-1-(4-methylbenzyl)-1H-pyrrolo[2,3-b]pyridine” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic heterocyclic compound similar to benzene, and it is often used as a precursor to agrochemicals and pharmaceuticals . The compound also contains a tert-butyl group, which is a branched alkyl group and is known for its unique reactivity pattern .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of the pyridine ring and the tert-butyl group. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom . The tert-butyl group is a branched alkyl group consisting of a central carbon atom bonded to three methyl groups .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse due to the presence of the reactive pyridine ring and the tert-butyl group. Pyridinium salts, which include compounds like the one , are known for their synthetic routes and reactivity . The tert-butyl group also has a unique reactivity pattern .

Future Directions

The future directions in the research and application of this compound could involve exploring its potential uses in various fields such as materials science, pharmaceuticals, and agrochemicals, given the known applications of structurally similar compounds . Further studies could also focus on exploring its synthesis and reactivity .

properties

IUPAC Name

2-tert-butyl-1-[(4-methylphenyl)methyl]pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2/c1-14-7-9-15(10-8-14)13-21-17(19(2,3)4)12-16-6-5-11-20-18(16)21/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIQPPMLSVYFHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC3=C2N=CC=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(tert-butyl)-1-(4-methylbenzyl)-1H-pyrrolo[2,3-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(tert-butyl)-1-(4-methylbenzyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
2-(tert-butyl)-1-(4-methylbenzyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(tert-butyl)-1-(4-methylbenzyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 4
Reactant of Route 4
2-(tert-butyl)-1-(4-methylbenzyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
Reactant of Route 5
2-(tert-butyl)-1-(4-methylbenzyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-(tert-butyl)-1-(4-methylbenzyl)-1H-pyrrolo[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.